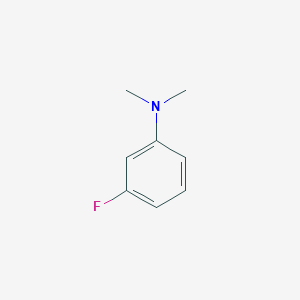

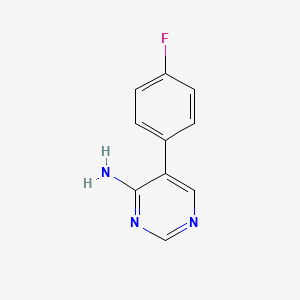

5-(4-Fluorophenyl)pyrimidin-4-amine

Übersicht

Beschreibung

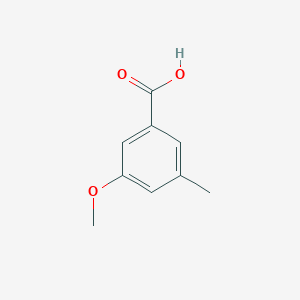

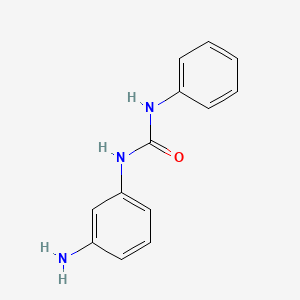

5-(4-Fluorophenyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidin-4-amines, which are nitrogen-containing heterocyclic compounds. These compounds have garnered interest due to their wide range of applications in pharmaceuticals, particularly as intermediates in the synthesis of various drugs, including antitumor agents and pesticides . The presence of a fluorophenyl group is significant as fluorine atoms can greatly influence the biological activity of pharmaceutical compounds.

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives often involves multiple steps, including acylation, nucleophilic substitution, and optimization of reaction conditions to improve yields. For instance, the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an antitumor drug intermediate, was achieved through acylation and nucleophilic substitution starting from 6-chloropyrimidine-4-amine . Similarly, a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate for deoxycytidine kinase inhibitors, was described using commercially available precursors and a telescoped sequence of reactions . These methods highlight the importance of optimizing synthetic routes to obtain high yields and purity of the desired pyrimidin-4-amine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry (MS). These techniques provide detailed information about the chemical environment of the atoms within the molecule, which is crucial for verifying the identity and purity of the synthesized compounds . The molecular docking results can also provide insights into the potential interactions of these compounds with biological targets, such as enzymes, which is essential for understanding their mode of action .

Chemical Reactions Analysis

Pyrimidin-4-amine derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active compounds. For example, the introduction of a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety into pyrimidin-4-amine derivatives has been shown to confer excellent insecticidal and fungicidal activities . The reactivity of these compounds can be further explored through enzymatic activity testing, as demonstrated by the AChE enzymatic activity testing for certain pyrimidin-4-amine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4-amine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrimidine ring. These properties are important for the practical application of these compounds, especially in the formulation of pharmaceuticals and pesticides. The presence of fluorine atoms and other halogens can significantly affect these properties, as they can alter the lipophilicity and electronic characteristics of the molecule .

Wissenschaftliche Forschungsanwendungen

1. Anti-Inflammatory Applications

- Summary of Application : Pyrimidines, including 5-(4-Fluorophenyl)pyrimidin-4-amine, have been found to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application : The synthesis of pyrimidines involves numerous methods . In one study, 18 novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives were synthesized and their in vivo anti-inflammatory activity and COX-2 inhibitory potential were investigated via carrageenan-induced rat paw edema model and EIA kit .

- Results or Outcomes : The study revealed that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Antiviral Applications

- Summary of Application : A series of novel non-glutamate 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives, which include 5-(4-Fluorophenyl)pyrimidin-4-amine, were synthesized and showed higher antiviral activity than its structurally similar commercial drug Pemetrexed against Newcastle disease virus .

- Methods of Application : The compounds were synthesized by replacing the glutamic acid part of Pemetrexed drug with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate (DEPC) as a peptide coupling agent .

- Results or Outcomes : All the synthesized novel non-glutamate 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives showed 4- to 7-folds higher antiviral activity than its structurally similar commercial drug Pemetrexed against Newcastle disease virus .

3. Antioxidant Applications

- Summary of Application : Pyrimidines, including 5-(4-Fluorophenyl)pyrimidin-4-amine, have been found to display a range of pharmacological effects including antioxidant activities . The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application : The synthesis of pyrimidines involves numerous methods . In one study, 18 novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives were synthesized and their in vivo antioxidant activity and COX-2 inhibitory potential were investigated via carrageenan-induced rat paw edema model and EIA kit .

- Results or Outcomes : The study revealed that a large number of pyrimidines exhibit potent antioxidant effects .

4. Antibacterial Applications

- Summary of Application : Pyrimidines, including 5-(4-Fluorophenyl)pyrimidin-4-amine, have been found to display a range of pharmacological effects including antibacterial activities . The antibacterial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application : The synthesis of pyrimidines involves numerous methods . In one study, 18 novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives were synthesized and their in vivo antibacterial activity and COX-2 inhibitory potential were investigated via carrageenan-induced rat paw edema model and EIA kit .

- Results or Outcomes : The study revealed that a large number of pyrimidines exhibit potent antibacterial effects .

5. Antifungal Applications

- Summary of Application : Pyrimidines, including 5-(4-Fluorophenyl)pyrimidin-4-amine, have been found to display a range of pharmacological effects including antifungal activities . The antifungal effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application : The synthesis of pyrimidines involves numerous methods . In one study, 18 novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives were synthesized and their in vivo antifungal activity and COX-2 inhibitory potential were investigated via carrageenan-induced rat paw edema model and EIA kit .

- Results or Outcomes : The study revealed that a large number of pyrimidines exhibit potent antifungal effects .

6. Antituberculosis Applications

- Summary of Application : Pyrimidines, including 5-(4-Fluorophenyl)pyrimidin-4-amine, have been found to display a range of pharmacological effects including antituberculosis activities . The antituberculosis effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application : The synthesis of pyrimidines involves numerous methods . In one study, 18 novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives were synthesized and their in vivo antituberculosis activity and COX-2 inhibitory potential were investigated via carrageenan-induced rat paw edema model and EIA kit .

- Results or Outcomes : The study revealed that a large number of pyrimidines exhibit potent antituberculosis effects .

Zukünftige Richtungen

Eigenschaften

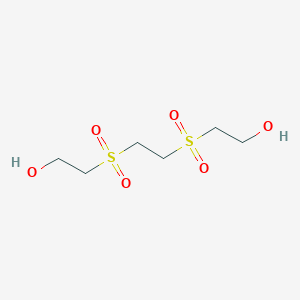

IUPAC Name |

5-(4-fluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKBOHZOGUHTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313690 | |

| Record name | 5-(4-fluorophenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)pyrimidin-4-amine | |

CAS RN |

56239-05-5 | |

| Record name | MLS003115453 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-fluorophenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.